molecular formula C10H11NOS B1428372 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 880166-17-6

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1428372
CAS No.: 880166-17-6
M. Wt: 193.27 g/mol
InChI Key: HLEJVYBEURUTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is a versatile synthetic intermediate, or building block, in medicinal chemistry and drug discovery research. Its structure incorporates both a thienyl ring and a tetrahydropyran ring bearing a nitrile group, making it a valuable scaffold for constructing more complex molecules. The compound's primary research value lies in its use as a precursor for the development of potential therapeutic agents, particularly in the synthesis of kinase inhibitors. Its synthesis and role as an intermediate have been documented in the search for novel, potent inhibitors targeting specific kinases, which are proteins implicated in various disease pathways such as cancer and inflammatory disorders. The nitrile group can act as a key pharmacophore, influencing the molecule's binding affinity and selectivity towards biological targets. This compound is intended for use by qualified researchers in laboratory settings for the purpose of developing and testing new chemical entities. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-thiophen-2-yloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEJVYBEURUTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with a suitable nitrile precursor under acidic or basic conditions to form the desired tetrahydropyran ring. The reaction conditions often include the use of catalysts such as lanthanide triflates or transition metal complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of enzymes, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile, highlighting substituent variations, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 2-Thienyl C₁₀H₁₁NOS 209.26 g/mol Not provided Potential kinase inhibition; inferred from analogs.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile 4-Chlorophenyl C₁₂H₁₂ClNO 221.68 g/mol Not provided Stable under standard conditions; incompatible with strong oxidizers.
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile 3-Bromophenyl C₁₂H₁₂BrNO 266.14 g/mol 473706-22-8 Research use only; hazardous decomposition products include hydrogen chloride.
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Dimethylamino C₈H₁₄N₂O 154.21 g/mol 176445-77-5 Used in pharmaceutical intermediates; requires handling under qualified supervision.
4-Aminotetrahydro-2H-pyran-4-carbonitrile Amino C₆H₁₀N₂O 126.16 g/mol Not provided Synthesized via Ti(O-iPr)₄-mediated cyanosilylation; yellow oil with high purity.
Tetrahydro-2H-thiopyran-4-carbonitrile Sulfur analog C₆H₉NS 127.21 g/mol 195503-40-3 Functionalized thiopyran derivative; applications in heterocyclic chemistry.

Biological Activity

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with a molecular formula of C10H11NOS and a molecular weight of approximately 191.26 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial properties and potential neuroprotective effects. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound features a unique structural composition characterized by a tetrahydropyran ring and a thiophene substituent. These structural elements contribute to its biological activity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective advantages by modulating signaling pathways involved in neuronal survival and function. For instance, compounds with pyran structures have been linked to neuroprotection in models of neurodegenerative diseases, suggesting that this compound may offer similar benefits .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with various enzymes and receptors through the nitrogen atoms present in its structure, potentially influencing cellular processes and biochemical pathways.

Synthesis Methods

Several synthetic pathways have been developed for the preparation of this compound. These methods often involve multi-component reactions utilizing readily available starting materials such as aldehydes and malononitrile . The efficiency of these synthetic routes can vary based on the specific reagents and conditions employed.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrileContains dimethylamino groupEnhanced solubility and potential pharmacological effects
4-(Furanyl)tetrahydro-2H-pyran-4-carbonitrileFuranyl substituent instead of thiopheneDifferent electronic properties affecting reactivity
3-(Thienyl)tetrahydro-2H-pyran-3-carbonitrileThienyl at a different positionVariations in biological activity based on position

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Q. What are the recommended synthetic routes for 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile?

Methodological Answer: A common approach involves cyanide introduction at the tetrahydropyran core. For example, describes a method using tetrahydro-4H-pyran-4-one reacted with TMSCN (trimethylsilyl cyanide) under anhydrous conditions with Ti(O-iPr)₄ as a catalyst. Key steps include:

  • Reaction Setup : Conduct under inert gas (N₂) at low temperatures (-5°C) to minimize side reactions.
  • Workup : Quench with water, filter, and purify via column chromatography to isolate the product.
  • Adaptation : Substitute the ketone precursor with 4-(2-thienyl)tetrahydro-2H-pyran-4-one for target compound synthesis. Validate purity using HPLC or GC-MS .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm the thienyl group (δ ~6.5–7.5 ppm for aromatic protons) and cyanide functionality (δ ~110–120 ppm for CN carbon). highlights the utility of 2D NMR (COSY, HSQC) for resolving overlapping signals in heterocyclic systems.
  • X-ray Crystallography : For structural confirmation, demonstrates how X-ray data can reveal boat conformations in pyran derivatives and conjugation effects (e.g., C–N bond shortening).
  • IR Spectroscopy : Confirm the nitrile stretch (~2200–2250 cm⁻¹) and thiophene C–S vibrations (~600–700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on analogous compounds ():

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

  • Catalyst Screening : suggests titanium-based catalysts (e.g., Ti(O-iPr)₄) improve cyanide addition efficiency. Test alternatives like Zn(CN)₂ or KCN with phase-transfer catalysts.
  • Temperature Control : Monitor exothermic reactions using jacketed reactors; lower temperatures (-10°C to 0°C) may enhance selectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. used ethanol for similar reactions but noted yield dependence on solvent polarity .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray for conformation, NMR for substituent orientation). resolved bond-length discrepancies (e.g., C–N vs. C–NO₂) using crystallographic data.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify misassignments.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility causing signal splitting .

Q. What strategies stabilize this compound under varying conditions?

Methodological Answer:

  • pH Stability : Test in buffered solutions (pH 3–10) to assess hydrolysis susceptibility. notes incompatibility with strong acids/bases.
  • Light Sensitivity : Store in amber vials if UV-Vis analysis () indicates photoactivity.
  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds; recommends storage below 25°C .

Q. How to design experiments for assessing biological activity?

Methodological Answer:

  • Target Selection : Prioritize pathways where pyran derivatives show activity (e.g., calcium channels, anti-inflammatory targets) based on and .
  • In Vitro Assays : Use cell lines (e.g., HEK293 for ion channels) with fluorescence-based readouts (e.g., Ca²⁺ flux).
  • Dose-Response Curves : Test 0.1–100 µM concentrations; include positive controls (e.g., nifedipine for calcium antagonism) .

Q. How to address solubility challenges in pharmacological studies?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) for in vitro assays; warns against DMSO degradation under prolonged storage.
  • Prodrug Design : Modify the nitrile group to a hydrolyzable ester (e.g., tert-butyl) for enhanced aqueous solubility.
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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